molecular formula C13H10N2O B8417851 4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile

4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile

Cat. No. B8417851
M. Wt: 210.23 g/mol
InChI Key: SPIYYGQLYZTNQX-UHFFFAOYSA-N
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Patent
US07319104B2

Procedure details

To a solution of 4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole (1.78 g, 6.74 mmol) in NMP (25 mL) was added copper cyanide (4.22 g, 47.12 mmol). The mixture was heated to 185C for 4 h. Upon cooling, the mixture was poured into a 0C solution of 5% aqueous sodium cyanide (60 ml). The aqueous phase was extracted with Et2O. The combined organic phases were washed with, 5% aqueous sodium cyanide, water, and brine, dried with MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (CH2Cl2/Hexanes, 2:3 to 10:0) to yield 4-(2-cyclopropy-1,3-oxazol-4-yl)benzonitrile as a yellow solid (1.00 g, 71%).
Name
4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
185C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:13]3[CH2:15][CH2:14]3)[O:11][CH:12]=2)=[CH:4][CH:3]=1.[Cu](C#N)[C:17]#[N:18].[C-]#N.[Na+]>CN1C(=O)CCC1>[CH:13]1([C:10]2[O:11][CH:12]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([C:17]#[N:18])=[CH:3][CH:4]=3)[N:9]=2)[CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole
Quantity
1.78 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1N=C(OC1)C1CC1
Name
Quantity
4.22 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
185C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases were washed with, 5% aqueous sodium cyanide, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (CH2Cl2/Hexanes, 2:3 to 10:0)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.